

# Spectroscopic Data and Analysis of 3-Amino-5-bromophenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-5-bromophenol

Cat. No.: B177715

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Amino-5-bromophenol** (CAS No. 100367-38-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **3-Amino-5-bromophenol**, the following data has been generated using validated prediction models. These values provide a reliable estimation for the characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.88	t (J=1.9 Hz)	1H	H-4
6.63	t (J=2.0 Hz)	1H	H-2
6.35	t (J=2.0 Hz)	1H	H-6

Solvent: DMSO-d<sub>6</sub>

<sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
159.4	C-1 (C-OH)
150.2	C-3 (C-NH <sub>2</sub> )
122.5	C-5 (C-Br)
111.3	C-6
109.5	C-4
102.7	C-2

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H, N-H stretching
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	Aromatic C=C stretching, N-H bending
1480-1440	Medium	Aromatic C=C stretching
1350-1250	Strong	C-O stretching
1200-1000	Medium	C-N stretching
850-750	Strong	C-H out-of-plane bending
600-500	Medium	C-Br stretching

## Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Assignment
187/189	100	[M] <sup>+</sup> (Molecular ion with Br isotopes)
108	Moderate	[M - Br] <sup>+</sup>
80	Moderate	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
53	Low	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for aromatic compounds like **3-Amino-5-bromophenol**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- **Sample Preparation:** Weigh approximately 5-10 mg of **3-Amino-5-bromophenol** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

### Infrared (IR) Spectroscopy

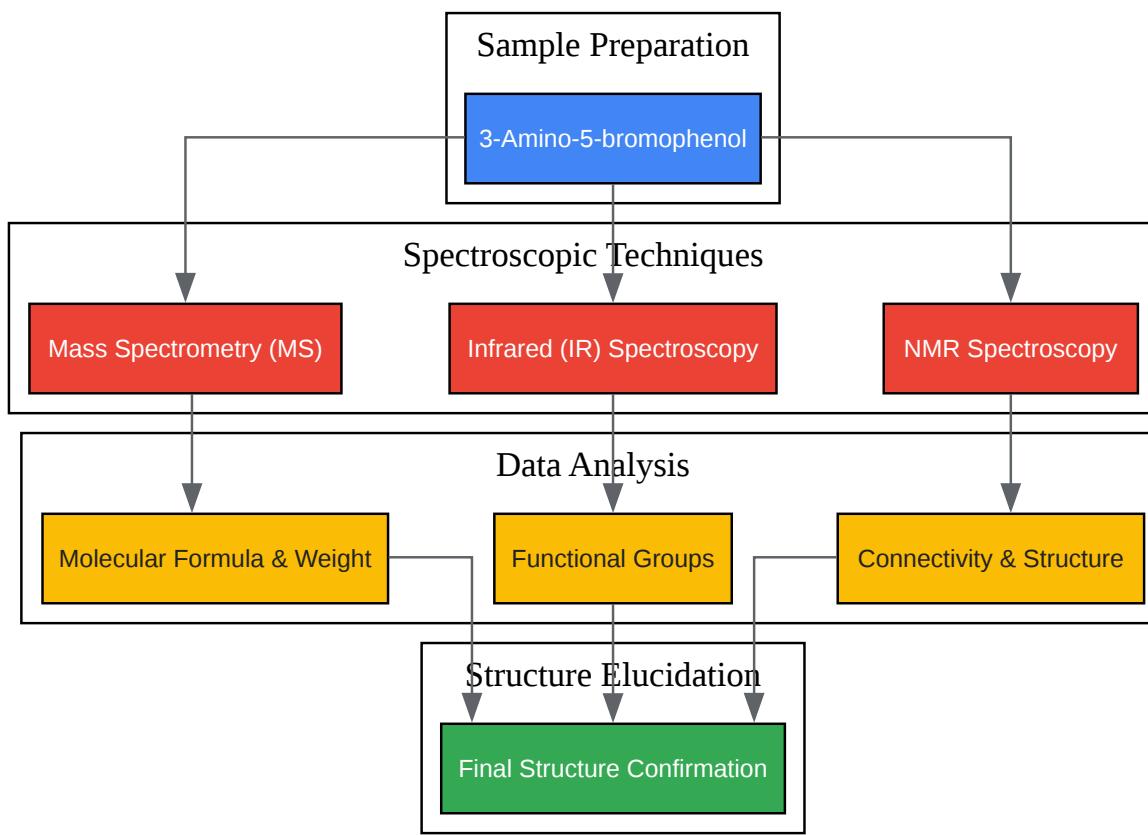
- Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Grind a small amount of **3-Amino-5-bromophenol** with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

### Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as **3-Amino-5-bromophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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